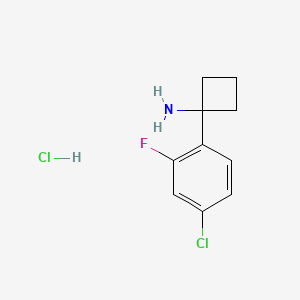
1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . It is typically found as a colorless crystalline solid that is soluble in water, alcohol, and ether . This compound is primarily used as an intermediate in organic synthesis for the preparation of other organic compounds .
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride generally involves the following steps :
Reaction of 4-Chloro-2-fluorobenzoic acid with allylamine: This reaction produces 4-chloro-2-fluorophenyl cyclobutanecarboxylate.
Hydrolysis with hydrochloric acid: The cyclobutanecarboxylate is then treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of other chemical compounds and materials.
Mechanism of Action
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but lacks the chloro group, which may affect its reactivity and applications.
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride: This compound has a bromo group instead of a chloro group, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C10H12Cl2FN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H |
InChI Key |
ACYMOSRHCVNTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Cl)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















